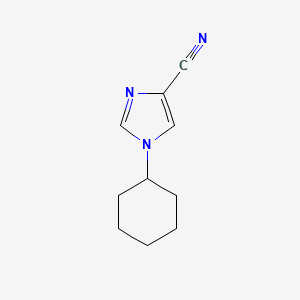
1-Cyclohexyl-1H-imidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a cyclohexyl group and a nitrile group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxal and ammonium acetate, followed by dehydration and cyclization to form the imidazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: 1-Cyclohexyl-1H-imidazole-4-amine.
Substitution: Various substituted imidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-1H-imidazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Cyclohexyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-Cyclohexyl-1H-imidazole-4-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness: 1-Cyclohexyl-1H-imidazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitrile group can participate in specific interactions that other functional groups cannot, making this compound valuable for targeted applications .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-cyclohexylimidazole-4-carbonitrile |
InChI |
InChI=1S/C10H13N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2 |
Clave InChI |
RFNSVHRTFFJGER-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


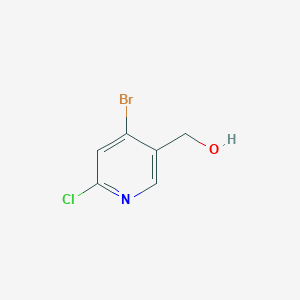
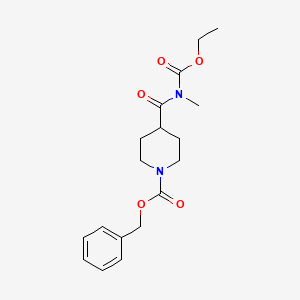
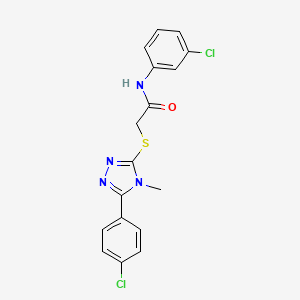
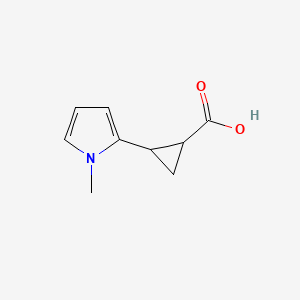
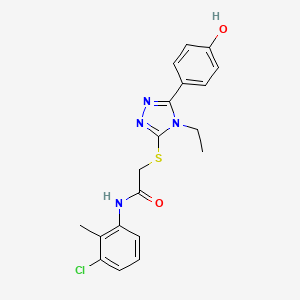

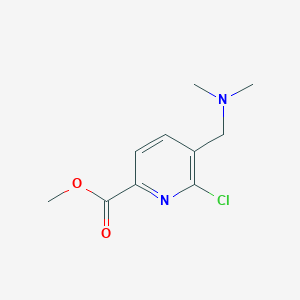


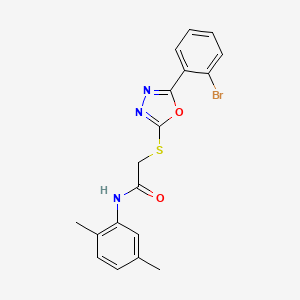


![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)

